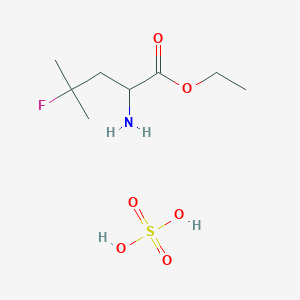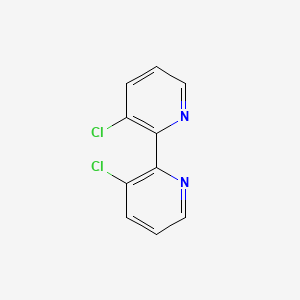
3,3'-Dichloro-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dichloro-2,2’-bipyridine: is a chemical compound with the molecular formula C10H6Cl2N2 and a molecular weight of 225.07 g/mol . It is a derivative of bipyridine, where two chlorine atoms are substituted at the 3 and 3’ positions of the bipyridine structure. This compound is known for its applications in coordination chemistry, where it acts as a ligand to form complexes with various metals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dichloro-2,2’-bipyridine typically involves the chlorination of 2,2’-bipyridine. One common method is the reaction of 2,2’-bipyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 3’ positions .
Industrial Production Methods: Industrial production of 3,3’-Dichloro-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’-Dichloro-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination Reactions: It forms coordination complexes with metals, which are widely used in catalysis and material science.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Transition metal catalysts such as palladium and nickel are often used in coordination reactions.
Major Products:
Substituted Bipyridines: Products of substitution reactions where chlorine atoms are replaced by other functional groups.
Metal Complexes: Coordination compounds formed with metals, which have applications in catalysis and electronic materials.
Applications De Recherche Scientifique
Chemistry: 3,3’-Dichloro-2,2’-bipyridine is used as a ligand in coordination chemistry to form complexes with metals. These complexes are studied for their catalytic properties and electronic characteristics .
Biology and Medicine: In biological research, metal complexes of 3,3’-Dichloro-2,2’-bipyridine are investigated for their potential as therapeutic agents. These complexes can interact with biomolecules and exhibit biological activity .
Industry: In the industrial sector, 3,3’-Dichloro-2,2’-bipyridine is used in the synthesis of advanced materials, including polymers and electronic devices. Its ability to form stable metal complexes makes it valuable in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of 3,3’-Dichloro-2,2’-bipyridine primarily involves its role as a ligand in coordination chemistry. It coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal and reaction conditions .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metals.
4,4’-Bipyridine: Another bipyridine derivative, often used in the synthesis of coordination polymers and supramolecular structures.
Uniqueness: 3,3’-Dichloro-2,2’-bipyridine is unique due to the presence of chlorine atoms at the 3 and 3’ positions, which can influence its reactivity and coordination behavior. This substitution pattern can lead to different electronic properties and coordination geometries compared to other bipyridine derivatives .
Propriétés
Formule moléculaire |
C10H6Cl2N2 |
|---|---|
Poids moléculaire |
225.07 g/mol |
Nom IUPAC |
3-chloro-2-(3-chloropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-7-3-1-5-13-9(7)10-8(12)4-2-6-14-10/h1-6H |
Clé InChI |
OVLLDIFWPZHRRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C2=C(C=CC=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


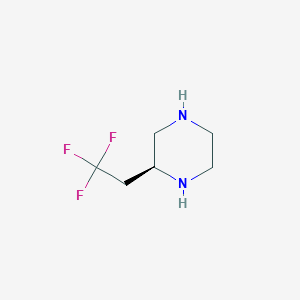
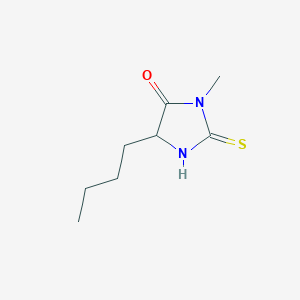

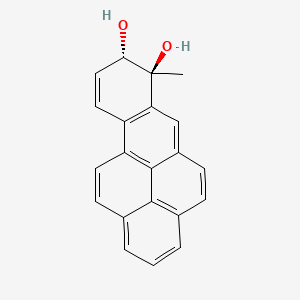
![1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12821161.png)
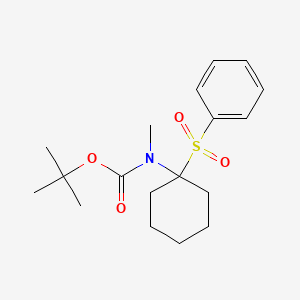
![[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12821178.png)
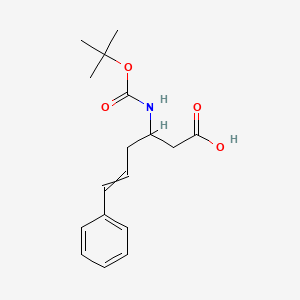
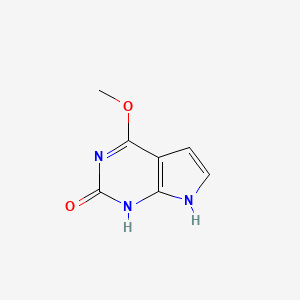
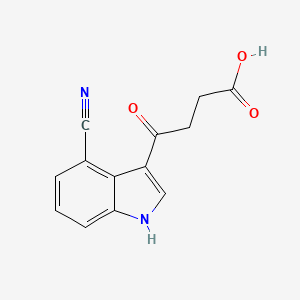
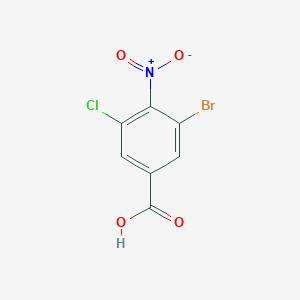
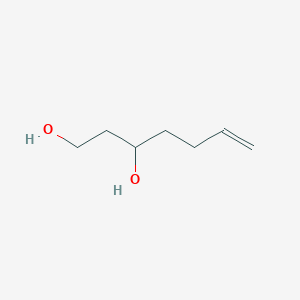
![4-Chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B12821211.png)
